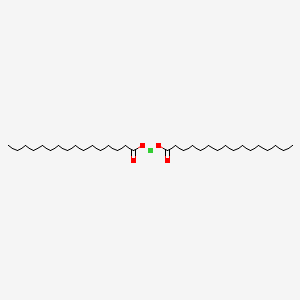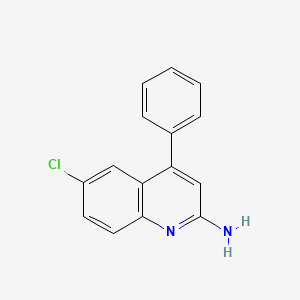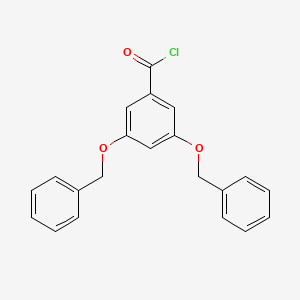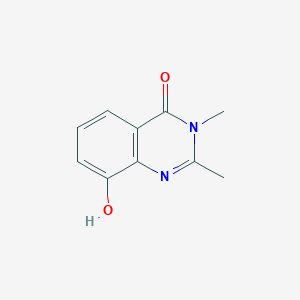![molecular formula C10H11BrCl2S B8783251 Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- CAS No. 77248-74-9](/img/structure/B8783251.png)
Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro-: is an organic compound with the molecular formula C10H11BrCl2S It is characterized by the presence of a bromobutyl group attached to a sulfanyl group, which is further connected to a dichlorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- typically involves the reaction of 1,2-dichlorobenzene with 4-bromobutyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: While specific industrial production methods for Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, typically in an organic solvent such as dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the original compound with modified functional groups.
Applications De Recherche Scientifique
Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- involves its interaction with various molecular targets. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially affecting their function. The dichlorobenzene ring may also interact with aromatic binding sites in biological molecules, influencing their activity. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
4-[(4-Bromobutyl)sulfanyl]benzene: Lacks the dichloro substitution on the benzene ring.
4-[(4-Chlorobutyl)sulfanyl]-1,2-dichlorobenzene: Similar structure but with a chlorobutyl group instead of a bromobutyl group.
4-[(4-Bromobutyl)sulfanyl]-1,3-dichlorobenzene: Similar structure but with the dichloro substitution at different positions on the benzene ring.
Uniqueness: Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- is unique due to the specific positioning of the bromobutyl and dichloro groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
77248-74-9 |
|---|---|
Formule moléculaire |
C10H11BrCl2S |
Poids moléculaire |
314.1 g/mol |
Nom IUPAC |
4-(4-bromobutylsulfanyl)-1,2-dichlorobenzene |
InChI |
InChI=1S/C10H11BrCl2S/c11-5-1-2-6-14-8-3-4-9(12)10(13)7-8/h3-4,7H,1-2,5-6H2 |
Clé InChI |
SRGYBRHWRBDUJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SCCCCBr)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









METHANONE](/img/structure/B8783228.png)

![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)




